An In-depth Technical Guide to (S,R,S)-AHPC-CO-C2-acid: A Key Building Block for Targeted Protein Degradation
An In-depth Technical Guide to (S,R,S)-AHPC-CO-C2-acid: A Key Building Block for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S,R,S)-AHPC-CO-C2-acid, also known by its full chemical name 4-(((S)-1-((2S,4R)-4-hydroxy-2-((4-(4-methylthiazol-5-yl)benzyl)carbamoyl)pyrrolidin-1-yl)-3,3-dimethyl-1-oxobutan-2-yl)amino)-4-oxobutanoic acid, is a crucial chemical entity in the rapidly advancing field of targeted protein degradation. It serves as a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, a key component of the cellular machinery responsible for protein degradation. This molecule is a fundamental building block for the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are heterobifunctional molecules designed to selectively eliminate disease-causing proteins.
This technical guide provides a comprehensive overview of the chemical structure, properties, and biological significance of (S,R,S)-AHPC-CO-C2-acid, along with detailed experimental protocols and visualizations to support researchers in the development of novel therapeutics.
Chemical Structure and Properties
The chemical structure of (S,R,S)-AHPC-CO-C2-acid is characterized by a core scaffold that mimics the endogenous substrate of VHL, HIF-1α (Hypoxia-Inducible Factor 1-alpha). The "(S,R,S)" designation refers to the specific stereochemistry at its chiral centers, which is critical for its high-affinity binding to VHL. The "AHPC" acronym stands for (2S,4R)-1-((S)-2-amino-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide, which constitutes the VHL-binding moiety. The "-CO-C2-acid" portion refers to the two-carbon linker with a terminal carboxylic acid, which allows for covalent attachment to a ligand targeting a protein of interest, thus forming a PROTAC.
Physicochemical Properties
Quantitative physicochemical data for (S,R,S)-AHPC-CO-C2-acid is not extensively reported in publicly available literature. The following table summarizes the available information from commercial suppliers and chemical databases.
| Property | Value |
| IUPAC Name | 4-(((S)-1-((2S,4R)-4-hydroxy-2-((4-(4-methylthiazol-5-yl)benzyl)carbamoyl)pyrrolidin-1-yl)-3,3-dimethyl-1-oxobutan-2-yl)amino)-4-oxobutanoic acid |
| CAS Number | 2172819-72-4 |
| Molecular Formula | C₂₆H₃₄N₄O₆S |
| Molecular Weight | 530.64 g/mol |
| Appearance | White to off-white solid |
| Purity (typical) | ≥95% (HPLC) |
| Solubility | Soluble in DMSO, DMF, and methanol. |
| Storage Conditions | Store at -20°C, protected from light and moisture. |
Biological Activity and Mechanism of Action
(S,R,S)-AHPC-CO-C2-acid functions as a VHL ligand, enabling the recruitment of the VHL E3 ubiquitin ligase to a target protein when incorporated into a PROTAC. The VHL E3 ligase is part of a larger complex, the Cullin-RING E3 ubiquitin ligase (CRL) complex, which also includes Cullin 2, RBX1 (RING-box protein 1), and Elongins B and C.
The mechanism of action for a PROTAC utilizing this VHL ligand involves the formation of a ternary complex between the target protein, the PROTAC, and the VHL E3 ligase complex. This proximity induces the ubiquitination of the target protein, a process where multiple ubiquitin molecules are attached. This polyubiquitin (B1169507) chain acts as a signal for the proteasome, the cell's protein degradation machinery, to recognize and degrade the target protein.
Signaling Pathway of VHL-Mediated Protein Degradation
The following diagram illustrates the key steps in the VHL-mediated ubiquitination and subsequent degradation of a target protein initiated by a PROTAC containing the (S,R,S)-AHPC-CO-C2-acid moiety.
Caption: VHL-mediated targeted protein degradation pathway initiated by a PROTAC.
Experimental Protocols
The following sections provide representative experimental protocols for the synthesis and characterization of PROTACs using (S,R,S)-AHPC-CO-C2-acid, as well as for assessing their biological activity. These are generalized protocols and may require optimization for specific target proteins and cell lines.
Protocol 1: Synthesis of a PROTAC via Amide Coupling
This protocol describes a standard method for conjugating (S,R,S)-AHPC-CO-C2-acid to a target protein ligand containing a primary amine.
Materials:
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(S,R,S)-AHPC-CO-C2-acid
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Target protein ligand with a primary amine linker
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N,N-Diisopropylethylamine (DIPEA)
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(Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP) or a similar peptide coupling reagent
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Anhydrous N,N-Dimethylformamide (DMF)
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High-Performance Liquid Chromatography (HPLC) for purification
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Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) for characterization
Procedure:
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Dissolve (S,R,S)-AHPC-CO-C2-acid (1.0 eq) in anhydrous DMF.
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Add the target protein ligand (1.1 eq) to the solution.
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Add DIPEA (3.0 eq) to the reaction mixture.
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Add PyBOP (1.2 eq) to the reaction mixture and stir at room temperature.
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Monitor the reaction progress by LC-MS. The reaction is typically complete within 2-4 hours.
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Upon completion, quench the reaction with water.
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Purify the crude product by preparative HPLC using a suitable gradient of acetonitrile (B52724) and water with 0.1% trifluoroacetic acid (TFA).
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Lyophilize the pure fractions to obtain the final PROTAC as a solid.
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Characterize the final product by high-resolution mass spectrometry and ¹H and ¹³C NMR to confirm its identity and purity.
Caption: General workflow for the synthesis of a PROTAC via amide coupling.
Protocol 2: VHL Binding Assay (Fluorescence Polarization)
This protocol describes a competitive binding assay to determine the affinity of the synthesized PROTAC for the VHL E3 ligase complex.
Materials:
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Recombinant VHL/Elongin B/Elongin C (VBC) complex
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Fluorescently labeled HIF-1α peptide (e.g., FAM-HIF-1α)
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Assay buffer (e.g., PBS with 0.01% Tween-20)
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384-well black plates
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Plate reader capable of measuring fluorescence polarization
Procedure:
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Prepare a serial dilution of the PROTAC in the assay buffer.
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In a 384-well plate, add a fixed concentration of the VBC complex and the fluorescently labeled HIF-1α peptide.
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Add the serially diluted PROTAC to the wells.
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Incubate the plate at room temperature for 1 hour, protected from light.
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Measure the fluorescence polarization of each well using a plate reader.
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Plot the fluorescence polarization values against the logarithm of the PROTAC concentration.
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Fit the data to a suitable binding model (e.g., sigmoidal dose-response) to determine the IC₅₀ value, which can be converted to a binding affinity (Ki) using the Cheng-Prusoff equation.
Protocol 3: Western Blot for Target Protein Degradation
This protocol is used to quantify the degradation of the target protein in cells treated with the PROTAC.
Materials:
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Cell line expressing the target protein
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PROTAC
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Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
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BCA protein assay kit
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SDS-PAGE gels and running buffer
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Transfer buffer and nitrocellulose or PVDF membranes
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Primary antibody against the target protein
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Primary antibody against a loading control (e.g., GAPDH, β-actin)
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HRP-conjugated secondary antibody
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Chemiluminescent substrate
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Imaging system
Procedure:
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Seed cells in a multi-well plate and allow them to adhere overnight.
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Treat the cells with a range of concentrations of the PROTAC for a specified time (e.g., 24 hours).
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Lyse the cells and quantify the total protein concentration using a BCA assay.
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Normalize the protein concentrations and prepare samples for SDS-PAGE.
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Separate the proteins by SDS-PAGE and transfer them to a membrane.
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Block the membrane and incubate with the primary antibody against the target protein and the loading control.
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Wash the membrane and incubate with the HRP-conjugated secondary antibody.
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Develop the blot using a chemiluminescent substrate and capture the image.
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Quantify the band intensities to determine the extent of target protein degradation relative to the loading control.
Conclusion
(S,R,S)-AHPC-CO-C2-acid is a cornerstone molecule for the development of VHL-based PROTACs. Its well-defined stereochemistry and chemical functionality provide a robust platform for the creation of potent and selective protein degraders. This guide has provided a detailed overview of its chemical and biological properties, the underlying mechanism of action, and key experimental protocols to aid researchers in their quest for novel therapeutics based on targeted protein degradation. Further research into the physicochemical properties of this and related molecules will undoubtedly accelerate the design and optimization of next-generation PROTACs.
